N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide
Description
The compound N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide features a sulfonamide linkage connecting a tryptamine-derived indol-3-yl ethyl moiety to a 1,3-dioxoisoindolin-2-yl ethane group. This structure combines the indole scaffold—a privileged structure in medicinal chemistry—with a cyclic imide (dioxoisoindolinyl) group, which is electron-withdrawing and may influence solubility, stability, and bioactivity.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-19-16-6-1-2-7-17(16)20(25)23(19)11-12-28(26,27)22-10-9-14-13-21-18-8-4-3-5-15(14)18/h1-8,13,21-22H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACFQZATPFWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)NCCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C18H18N2O4S |
| Molecular Weight | 362.41 g/mol |
| CAS Number | 15741-71-6 |
| Boiling Point | 518.9ºC at 760 mmHg |
| Density | 1.361 g/cm³ |
| Flash Point | 267.6ºC |
Structural Characteristics
The compound features an indole moiety linked to a dioxoisoindoline structure through an ethyl chain, which is significant for its biological activity. The sulfonamide group enhances solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds containing indole and isoindoline structures exhibit significant anticancer properties. For instance, derivatives of indole have shown inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Indole Derivatives in Cancer Research
A study published in Molecules highlighted the anticancer activity of indole derivatives against various cancer cell lines. The results demonstrated that modifications to the indole structure could enhance cytotoxicity against breast and colon cancer cells .
Antimicrobial Effects
This compound has also been evaluated for antimicrobial activity. Preliminary results suggest that the compound exhibits moderate antibacterial effects against Gram-positive bacteria.
Table: Antimicrobial Activity against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical signaling pathways. The sulfonamide group plays a crucial role in modulating enzyme activity, potentially inhibiting dihydropteroate synthase, which is essential for folate synthesis in bacteria.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions that include the formation of the indole and isoindoline moieties followed by sulfonation. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .
In Vivo Studies
In vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Early-stage research indicates promising results in animal models for cancer treatment, showing reduced tumor growth rates compared to control groups .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with indole and isoindole moieties often exhibit significant anticancer properties. For instance, derivatives of N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide have shown promising results in inhibiting the proliferation of various cancer cell lines.
- Case Study : A study demonstrated that similar indole derivatives induced apoptosis in HepG2 liver cancer cells by activating caspase pathways, suggesting potential for use in cancer therapeutics .
Enzyme Inhibition
Sulfonamides, including this compound, have been studied for their enzyme inhibitory properties. They can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
- Research Findings : In vitro studies have shown that certain sulfonamide derivatives effectively inhibit α-glucosidase activity, indicating their potential as therapeutic agents for managing blood sugar levels in diabetic patients .
Antioxidant Properties
The antioxidant capability of the compound has also been explored, with findings suggesting it may help mitigate oxidative stress in biological systems.
- Experimental Results : In a study assessing various indole derivatives, one compound exhibited an IC50 value lower than that of ascorbic acid, indicating superior antioxidant activity .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole derivatives. The process includes:
- Formation of Indole Derivative : Starting with the synthesis of an indole-based precursor.
- Coupling Reaction : The indole derivative is then reacted with a sulfonamide component to form the target compound.
- Purification : The final product is purified through crystallization or chromatography techniques.
Comparison with Similar Compounds
Structural Similarities and Differences
The target compound shares the N-(2-(1H-indol-3-yl)ethyl) backbone with multiple analogs but differs in the substituent and linkage type:
Key Observations :
Physicochemical Properties
Melting points and spectral data from analogs provide indirect insights:
Analysis :
Potential Bioactivity
While biological data for the target are unavailable, analogs suggest therapeutic relevance:
- Naproxen Derivatives : Anti-inflammatory activity () .
- Carbazole Derivatives : NSAID-related applications () .
- Sulfonamides : TLR4 modulation () and catalytic roles () .
The target’s sulfonamide and cyclic imide groups may synergize for anti-inflammatory or CNS-targeted activity, though further studies are needed.
Q & A
Q. What are the key considerations in designing an efficient synthesis route for N-(2-(1H-indol-3-yl)ethyl)-2-(1,3-dioxoisoindolin-2-yl)ethanesulfonamide?
- Methodological Answer : The synthesis typically involves coupling indole derivatives with sulfonamide precursors. Critical steps include:
- Reagent Selection : Use of acetic acid or glacial acetic acid as a solvent under reflux conditions to facilitate acylation or sulfonamide formation .
- Reaction Monitoring : Thin-layer chromatography (TLC) is essential to track reaction progress and optimize reaction times (e.g., 2–5 hours under reflux) .
- Purification : Recrystallization from polar solvents (e.g., methanol or ethanol) improves yield and purity .
- Example: A related sulfonamide-indole derivative was synthesized via refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with maleimides in acetic acid, achieving yields >70% after recrystallization .
Q. How can researchers optimize reaction conditions to improve yields of sulfonamide-indole hybrids?
- Methodological Answer : Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnBr₂) enhance coupling efficiency in acetonitrile .
- Temperature Control : Reflux conditions (100–120°C) improve reaction kinetics without decomposition .
- Scale-Up Techniques : Transitioning from batch to continuous flow reactors ensures reproducibility at larger scales .
- Yield Variability : Discrepancies in reported yields (e.g., 13–95% in vs. 10–877% in ) may arise from differences in solvent purity, catalyst loading, or workup protocols .
Advanced Research Questions
Q. How can experimental and theoretical spectroscopic methods be integrated to confirm structural integrity?
- Methodological Answer :
- Experimental Techniques :
- FT-IR and NMR : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) and indole proton environments (δ 7.0–7.5 ppm in ¹H NMR) .
- X-Ray Crystallography : Resolve intermolecular interactions (e.g., N–H···O hydrogen bonds) and dihedral angles between indole and sulfonamide moieties .
- Theoretical Modeling :
- Density Functional Theory (DFT) calculations validate experimental spectra and predict electronic properties (e.g., HOMO-LUMO gaps) .
- Example: A phenylsulfonylindole derivative showed a 66.5° dihedral angle between indole and phenyl rings via X-ray, corroborated by DFT .
Q. What methodological approaches assess the biological activity of sulfonamide-indole derivatives?
- Methodological Answer :
- In Vitro Assays :
- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC₅₀ values .
- Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
- Molecular Docking :
- Simulate interactions with target proteins (e.g., HIV-1 reverse transcriptase or DNA topoisomerases) using software like AutoDock .
- Example: Indole derivatives with sulfonamide groups showed sub-micromolar IC₅₀ values in cytotoxicity assays .
Q. How should researchers address discrepancies in reported reaction yields or biological activity data?
- Methodological Answer :
- Root-Cause Analysis :
- Compare solvent systems (e.g., acetic acid vs. acetonitrile) and catalyst concentrations .
- Validate biological assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Statistical Tools :
- Apply ANOVA or regression models to identify significant variables (e.g., temperature, pH) .
Q. What role do intermolecular interactions play in the crystallographic stability of this compound?
- Methodological Answer :
- Hydrogen Bonding : N–H···O and C–H···π interactions stabilize crystal packing, as seen in X-ray structures .
- Thermodynamic Analysis : Differential scanning calorimetry (DSC) measures melting points and phase transitions influenced by packing efficiency .
- Example: A phenylsulfonylindole derivative formed cyclic dimers via N–H···O bonds, contributing to its high thermal stability (m.p. >200°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
